molecular formula C14H13F3N2O3 B2616324 Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate CAS No. 2411322-89-7

Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate

Cat. No. B2616324
CAS RN: 2411322-89-7
M. Wt: 314.264
InChI Key: OYVGVKCTLNVSTH-NSCUHMNNSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl-substituted compounds are often strong acids .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group and the naphthyridinyl group. The trifluoromethyl group is known to be quite electronegative, which can make the compound more reactive .


Physical And Chemical Properties Analysis

The trifluoromethyl group is known to significantly affect the physical and chemical properties of compounds . For example, it can increase the compound’s acidity and decrease its basicity .

properties

IUPAC Name

methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c1-22-13(21)3-2-12(20)19-5-4-11-9(8-19)6-10(7-18-11)14(15,16)17/h2-3,6-7H,4-5,8H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVGVKCTLNVSTH-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCC2=C(C1)C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCC2=C(C1)C=C(C=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate

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